Cas no 2097869-03-7 (4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a triazolopyridazine core linked to a trifluoromethyl-substituted pyrimidine via a piperazine bridge. This structure confers high binding affinity and selectivity, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolopyridazine moiety contributes to strong interactions with biological targets. Its well-defined synthetic route allows for consistent purity and scalability. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, offering potential applications in oncology and CNS disorders. Its balanced physicochemical properties support further optimization for drug discovery.
4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine structure
2097869-03-7 structure
Product name:4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No:2097869-03-7
MF:C15H15F3N8
MW:364.328411340714
CID:5469010

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • 3-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
    • 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C15H15F3N8/c1-10-21-22-12-2-3-13(23-26(10)12)24-4-6-25(7-5-24)14-8-11(15(16,17)18)19-9-20-14/h2-3,8-9H,4-7H2,1H3
    • InChI Key: YHLMKLJGNMNWNL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCN(C2C=CC3=NN=C(C)N3N=2)CC1)(F)F

Computed Properties

  • Exact Mass: 364.13717700 g/mol
  • Monoisotopic Mass: 364.13717700 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.3
  • XLogP3: 1.7
  • Molecular Weight: 364.33

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-6869-10μmol
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-6869-4mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
4mg
$99.0 2023-09-08
Life Chemicals
F6559-6869-5mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
5mg
$103.5 2023-09-08
Life Chemicals
F6559-6869-25mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
25mg
$163.5 2023-09-08
Life Chemicals
F6559-6869-30mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
30mg
$178.5 2023-09-08
Life Chemicals
F6559-6869-50mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
50mg
$240.0 2023-09-08
Life Chemicals
F6559-6869-10mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
10mg
$118.5 2023-09-08
Life Chemicals
F6559-6869-15mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
15mg
$133.5 2023-09-08
Life Chemicals
F6559-6869-20mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
20mg
$148.5 2023-09-08
Life Chemicals
F6559-6869-40mg
4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2097869-03-7
40mg
$210.0 2023-09-08

Additional information on 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Research Brief on 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 2097869-03-7)

In recent years, the compound 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 2097869-03-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a triazolopyridazine core and a trifluoromethylpyrimidine moiety, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition. The unique structural attributes of this molecule make it a compelling candidate for further investigation in drug discovery and development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Preliminary findings suggest that it exhibits potent inhibitory effects against a range of protein kinases, including those implicated in cancer and inflammatory diseases. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability, which are critical factors for its potential therapeutic applications. Researchers have employed advanced computational modeling and X-ray crystallography to characterize its interactions with target kinases, providing valuable insights for structure-activity relationship (SAR) optimization.

In vitro and in vivo evaluations have further validated the efficacy of 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. For instance, in cellular assays, the compound has shown selective inhibition of cancer cell proliferation with minimal off-target effects. Pharmacokinetic studies in animal models have also indicated favorable bioavailability and tissue distribution profiles, underscoring its potential as a lead compound for further preclinical development. These findings are supported by recent publications in high-impact journals, which highlight the compound's versatility and therapeutic promise.

Despite these advancements, challenges remain in optimizing the compound's pharmacological properties. Issues such as solubility, metabolic clearance, and potential toxicity need to be addressed through systematic medicinal chemistry efforts. Collaborative research initiatives are underway to explore derivatives and prodrugs of this scaffold, aiming to enhance its drug-like characteristics. The integration of cutting-edge technologies, such as CRISPR-based target validation and AI-driven drug design, is expected to accelerate these efforts and pave the way for clinical translation.

In conclusion, 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine represents a promising chemical entity with significant potential in the treatment of kinase-driven diseases. Ongoing research is poised to uncover new dimensions of its biological activity and therapeutic utility, making it a focal point of innovation in the chemical biology and pharmaceutical sectors. Stakeholders in academia and industry are encouraged to monitor developments related to this compound, as they may have far-reaching implications for future drug discovery endeavors.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.